3-Fluoro-5-methylpyridin-2-OL
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Overview
Description
3-Fluoro-5-methylpyridin-2-OL: is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the third position, a methyl group at the fifth position, and a hydroxyl group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylpyridin-2-OL can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 3-fluoro-2-nitropyridine. Subsequent reduction and methylation steps can lead to the formation of this compound .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as Selectfluor® or N-fluoropyridinium saltsThe process typically involves multiple steps, including halogenation, reduction, and functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methylpyridin-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the second position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Fluorinating Agents: Selectfluor®, N-fluoropyridinium salts.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Coupling Reagents: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Fluoro-5-methylpyridin-2-OL is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates. This compound may be investigated for its potential as a lead compound in drug discovery .
Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can contribute to the design of more effective and environmentally friendly products .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylpyridin-2-OL depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties. The hydroxyl group at the second position can participate in hydrogen bonding interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
2-Fluoropyridine: A fluorinated pyridine with a fluorine atom at the second position.
3-Fluoropyridine: A fluorinated pyridine with a fluorine atom at the third position.
5-Methyl-2-pyridinol: A methylated pyridine with a hydroxyl group at the second position.
Uniqueness: 3-Fluoro-5-methylpyridin-2-OL is unique due to the combination of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications. The presence of fluorine enhances the compound’s stability and reactivity, while the hydroxyl group provides opportunities for further functionalization .
Properties
IUPAC Name |
3-fluoro-5-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEJXOUYBQECRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72323-59-2 |
Source
|
Record name | 3-fluoro-5-methyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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